2-Hydroxybutanamide
Overview
Description
2-Hydroxybutanamide is an organic compound with the molecular formula C4H9NO2. It belongs to the class of amides and contains a hydroxyl group attached to the second carbon atom of the butanamide chain.
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds are known to participate in various metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to modulate enzyme activity, alter cellular signaling pathways, and influence gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybutanamide can be synthesized using various methods. One common approach involves the reaction of 2-butanone oxime with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 2-butanone oxime. This method offers high yields and is cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Substitution reactions involving this compound often use reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with halogens.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Halogenated amides
Scientific Research Applications
2-Hydroxybutanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research has explored its potential as an antitumor agent due to its ability to inhibit matrix metalloproteinases.
Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
N-Hydroxybutanamide: Shares similar structural features but differs in the position of the hydroxyl group.
Hydroxamic Acids: These compounds also contain hydroxyl and amide functional groups and exhibit similar biological activities.
2-Hydroxybutanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group
Uniqueness: 2-Hydroxybutanamide is unique due to its specific hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-hydroxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHICUVBOTXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-58-2 | |
Record name | 2-hydroxybutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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